Cinnamoyl Chloride: A Comprehensive Technical Guide to its Chemical Properties and Reactivity
Cinnamoyl Chloride: A Comprehensive Technical Guide to its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Cinnamoyl chloride, the acyl chloride derivative of cinnamic acid, is a highly versatile reagent in organic synthesis. Its unique chemical structure, featuring both a reactive acyl chloride group and an α,β-unsaturated carbonyl system, makes it a valuable building block for a diverse range of molecules, including pharmaceutical intermediates, photosensitive polymers, and various fine chemicals. This technical guide provides an in-depth overview of the chemical properties and reactivity of cinnamoyl chloride, supplemented with detailed experimental protocols and logical workflow diagrams.
Core Chemical and Physical Properties
Cinnamoyl chloride is a white to yellowish crystalline solid with a pungent odor. It is soluble in various organic solvents like petroleum ether, carbon tetrachloride, and hot ethanol (B145695), but it decomposes in water.[1] The key physical and chemical properties of cinnamoyl chloride are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₉H₇ClO | [1][2] |
| Molecular Weight | 166.6 g/mol | [2][3] |
| Melting Point | 35-37 °C | [1][2][3] |
| Boiling Point | 256-258 °C | [1][2][3] |
| Density | 1.167 g/cm³ (at 45/4 °C) | [1] |
| Refractive Index | 1.614 (at 42.5 °C) | [1] |
| Solubility | Soluble in petroleum ether, carbon tetrachloride, hot ethanol; Insoluble in water (decomposes slowly) | [1] |
| Appearance | White or yellowish needle-like crystals | [1] |
Reactivity and Reaction Mechanisms
The reactivity of cinnamoyl chloride is dominated by two key features: the electrophilic carbonyl carbon of the acyl chloride and the α,β-unsaturated system. This dual reactivity allows for a variety of chemical transformations.
Nucleophilic Acyl Substitution
The most characteristic reaction of cinnamoyl chloride is nucleophilic acyl substitution at the carbonyl carbon.[4] The chloride ion is an excellent leaving group, facilitating the attack of various nucleophiles. This reaction proceeds via a general addition-elimination mechanism.[4]
A diagram illustrating the general mechanism of nucleophilic acyl substitution is provided below.
Caption: General mechanism of nucleophilic acyl substitution of cinnamoyl chloride.
Reaction with Water (Hydrolysis): Cinnamoyl chloride reacts with water, slowly decomposing to form cinnamic acid and hydrochloric acid.[1][5]
Reaction with Alcohols (Alcoholysis): It reacts readily with alcohols to form cinnamyl esters.[4] This reaction is a highly efficient method for synthesizing cinnamates.[6] For instance, the reaction with ethanol yields ethyl cinnamate.[7]
Reaction with Amines (Aminolysis): The reaction of cinnamoyl chloride with ammonia, primary amines, or secondary amines is a highly efficient method for synthesizing cinnamamides.[4] The reaction is typically vigorous and produces the corresponding amide and hydrogen chloride.[8]
Aza-Michael Addition
The α,β-unsaturated system of cinnamoyl chloride can undergo conjugate addition reactions. A key example is the aza-Michael addition, where an amine acts as a nucleophile, attacking the β-carbon of the unsaturated system.[4] In a process described as base-promoted aminoamidation, cinnamoyl chlorides react with aryl amines in the presence of triethylamine (B128534) to generate β-amino amides through a tandem aza-Michael addition and nucleophilic acyl substitution.[4][9][10]
Friedel-Crafts Acylation
Cinnamoyl chloride can be used as an acylating agent in Friedel-Crafts reactions to introduce the cinnamoyl group onto an aromatic ring.[11] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[12] The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring.
A simplified workflow for the Friedel-Crafts acylation using cinnamoyl chloride is shown below.
Caption: Simplified workflow for Friedel-Crafts acylation with cinnamoyl chloride.
Experimental Protocols
Detailed methodologies for key experiments involving cinnamoyl chloride are provided below.
Synthesis of Cinnamoyl Chloride from Cinnamic Acid
The most common method for preparing cinnamoyl chloride is the reaction of cinnamic acid with thionyl chloride (SOCl₂).[4][13]
Materials:
-
trans-Cinnamic acid
-
Thionyl chloride (freshly distilled)
-
Magnetic stir bar
-
Three-neck round-bottom flask
-
Reflux condenser
-
Gas absorption trap (containing aqueous sodium hydroxide (B78521) solution)
-
Heating mantle or oil bath
-
Distillation apparatus
Procedure: [13]
-
Set up the reaction apparatus consisting of a three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a powder funnel. The reflux condenser should be connected to a gas absorption trap to neutralize the evolving HCl and SO₂ gases.
-
Charge the flask with freshly distilled thionyl chloride (1.5 equivalents).
-
While stirring, add trans-cinnamic acid (1 equivalent) in several portions through the powder funnel.
-
Once the addition is complete, replace the powder funnel with a stopper.
-
Slowly heat the reaction mixture to 50 °C. A strong evolution of gas will be observed.
-
Continue stirring at 80 °C for an additional 2 hours.
-
After cooling the reaction mixture, replace the reflux condenser with a distillation apparatus.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The remaining crude cinnamoyl chloride is often pure enough for subsequent reactions. For further purification, it can be fractionally distilled under high vacuum.
A workflow diagram for the synthesis of cinnamoyl chloride is presented below.
Caption: Experimental workflow for the synthesis of cinnamoyl chloride.
Synthesis of Cinnamic Acid Amides
Cinnamoyl chloride is a key intermediate for the synthesis of various cinnamic acid amides.[14]
Materials:
-
Cinnamoyl chloride
-
Primary or secondary amine
-
Anhydrous solvent (e.g., toluene, ether)
-
Ice bath
-
Standard laboratory glassware
-
Magnetic stirrer
-
Dissolve the crude cinnamoyl chloride in an anhydrous solvent such as toluene.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) in an anhydrous solvent like ether.
-
Cool the amine solution in an ice bath.
-
Slowly add the cinnamoyl chloride solution to the stirred amine solution over approximately 30 minutes.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 30-60 minutes.
-
Work up the reaction mixture by washing with a dilute acid (to remove excess amine), followed by a wash with aqueous sodium bicarbonate, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and evaporate the solvent under reduced pressure to yield the crude cinnamic acid amide.
-
The crude product can be purified by column chromatography or recrystallization.
Synthesis of Cinnamyl Esters (Esterification)
The reaction of cinnamoyl chloride with an alcohol provides a straightforward route to cinnamyl esters.[16][17]
Materials:
-
Cinnamoyl chloride
-
Alcohol (e.g., cinnamyl alcohol)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Ice bath
-
Reflux apparatus
-
Standard laboratory glassware
Procedure: [16]
-
In a flask under a nitrogen atmosphere, mix the alcohol (1 equivalent) and triethylamine (1.36 equivalents) in anhydrous DCM and place it in an ice bath.
-
In a separate flask, dissolve cinnamoyl chloride (1 equivalent) in anhydrous DCM.
-
Slowly drip the cinnamoyl chloride solution into the alcohol/triethylamine mixture.
-
Allow the reaction mixture to warm to room temperature and then reflux for 6 hours.
-
After cooling, wash the reaction mixture successively with saturated sodium bicarbonate solution and cold distilled water.
-
Dry the organic phase over anhydrous sodium sulfate and remove the solvent in vacuo to obtain the crude ester.
-
The crude product can be purified by silica (B1680970) gel column chromatography.
Conclusion
Cinnamoyl chloride is a valuable and reactive chemical intermediate with broad applications in organic synthesis. Its dual reactivity, arising from the acyl chloride functionality and the α,β-unsaturated system, allows for a wide range of chemical transformations, including nucleophilic acyl substitutions, conjugate additions, and Friedel-Crafts reactions. The experimental protocols provided herein offer practical guidance for the synthesis and utilization of this important compound. A thorough understanding of its chemical properties and reactivity is essential for researchers and scientists in the fields of drug discovery, materials science, and chemical biology.
References
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- 2. jnfuturechemical.com [jnfuturechemical.com]
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- 4. Cinnamoyl Chloride | High-Purity Reagent | RUO [benchchem.com]
- 5. Cinnamoyl chloride, 98%, predominantly trans | Fisher Scientific [fishersci.ca]
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- 8. chemguide.co.uk [chemguide.co.uk]
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- 10. Base-Promoted Aminoamidation of Cinnamoyl Chlorides with Aryl Amines: Access to β-Amino Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. benchchem.com [benchchem.com]
- 15. SU728712A3 - Method of preparing cinnamoyl amide - Google Patents [patents.google.com]
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